

Application Note: Quantitative Analysis of 5-MeO-MIPT using Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: 5-Methoxy-N-methyl-N-isopropyltryptamine

Cat. No.: B137762

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Abstract

This application note provides a detailed protocol for the extraction and quantitative analysis of **5-methoxy-N-methyl-N-isopropyltryptamine** (5-MeO-MIPT) from biological matrices using gas chromatography-mass spectrometry (GC-MS). 5-MeO-MIPT is a synthetic tryptamine with hallucinogenic properties, and its detection and quantification are crucial in forensic toxicology and clinical research. The described method is sensitive and specific, suitable for the determination of 5-MeO-MIPT in samples such as urine and blood.

Introduction

5-methoxy-N-methyl-N-isopropyltryptamine, commonly known as 5-MeO-MIPT, is a potent psychedelic tryptamine. Its structural similarity to endogenous neurotransmitters like serotonin allows it to exert its effects primarily through the serotonin receptor system. Due to its increasing prevalence as a substance of abuse, robust analytical methods for its identification and quantification are essential for researchers, forensic scientists, and drug development professionals. Gas chromatography coupled with mass spectrometry (GC-MS) offers a reliable and widely accessible technique for the analysis of 5-MeO-MIPT. This document outlines a comprehensive protocol, including sample preparation, GC-MS parameters, and data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of 5-MeO-MIPT from urine samples.

Materials:

- Urine sample
- Internal Standard (IS) solution (e.g., Diazepam-d5)
- Sodium hydroxide (NaOH) solution (e.g., 0.2 N)
- Ethyl acetate or Methylene chloride
- Anhydrous sodium sulfate
- Conical centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 1 mL of the urine sample into a 15 mL conical centrifuge tube.
- Spike the sample with an appropriate amount of the internal standard solution.
- Add 20 μ L of 0.2 N NaOH to alkalize the sample.[\[1\]](#)
- Add 3 mL of ethyl acetate to the tube.
- Vortex the mixture for 2 minutes to ensure thorough extraction.
- Centrifuge the sample at 3500 rpm for 10 minutes to separate the organic and aqueous layers.

- Carefully transfer the upper organic layer to a new tube.
- Dry the organic extract over anhydrous sodium sulfate.^[1]
- Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 100 μ L of methanol or ethyl acetate for GC-MS analysis.

Note on Derivatization: While 5-MeO-MIPT can be analyzed without derivatization, which can shorten the preparation time, derivatization with a silylating agent like BSTFA with 1% TMCS may improve chromatographic peak shape and sensitivity for both the parent compound and its metabolites.^[2]

GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument used.

Parameter	Condition
Gas Chromatograph	
Column	HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[1]
Carrier Gas	Helium at a constant flow of 0.8-1 mL/min[1][2]
Inlet Temperature	280°C[1][2]
Injection Volume	1 µL[1]
Injection Mode	Splitless or Split (e.g., 2:1 split ratio)[1]
Oven Temperature Program	Initial temperature 50-100°C, hold for 1 min, ramp at 10-15°C/min to 310°C, hold for 3-5 min[1][2]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV[2][3]
Ion Source Temperature	200-230°C[2][3]
MS Transfer Line Temperature	290°C[2]
Scan Mode	Full Scan (m/z 35-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[1][3]

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of 5-MeO-MIPT.

Parameter	Value	Matrix	Reference
Linearity Range	25-500 ng/mL	Urine	[4]
Limit of Detection (LOD)	5 ng/mL	Urine	[4]
Limit of Quantification (LOQ)	18 ng/mL	Urine	[4]
Intraday Precision (RSD)	4.43%	Urine	[4]
Interday Precision (CV)	4.27%	Urine	[4]

Mass Spectral Data

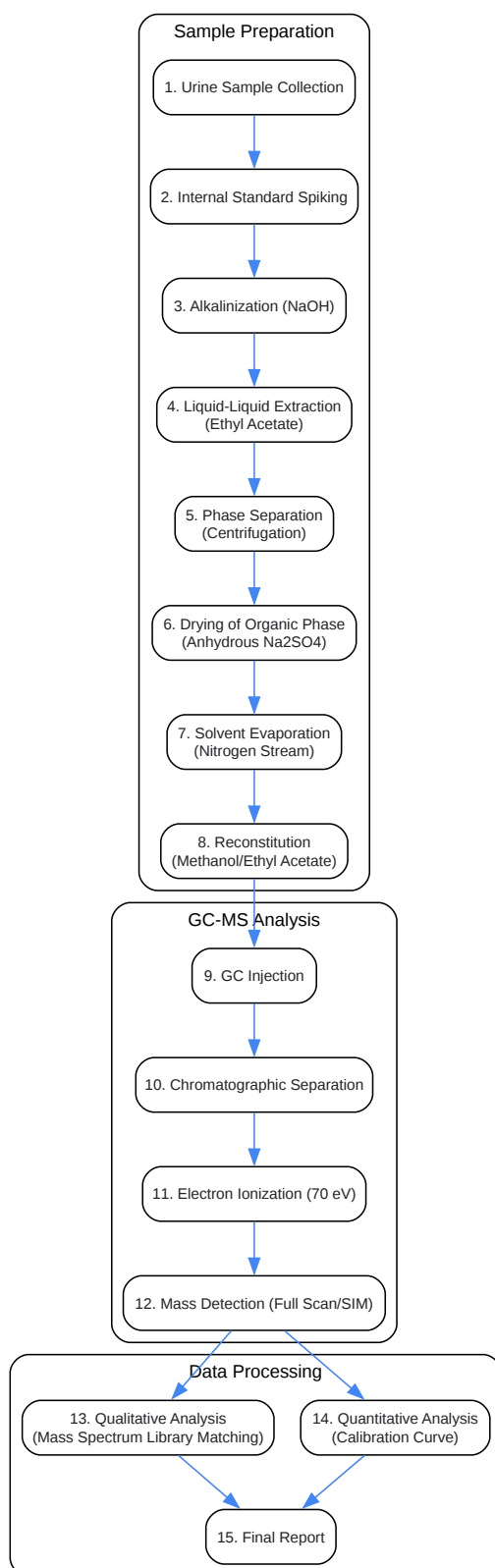
The characteristic mass fragments of 5-MeO-MIPT are crucial for its identification.

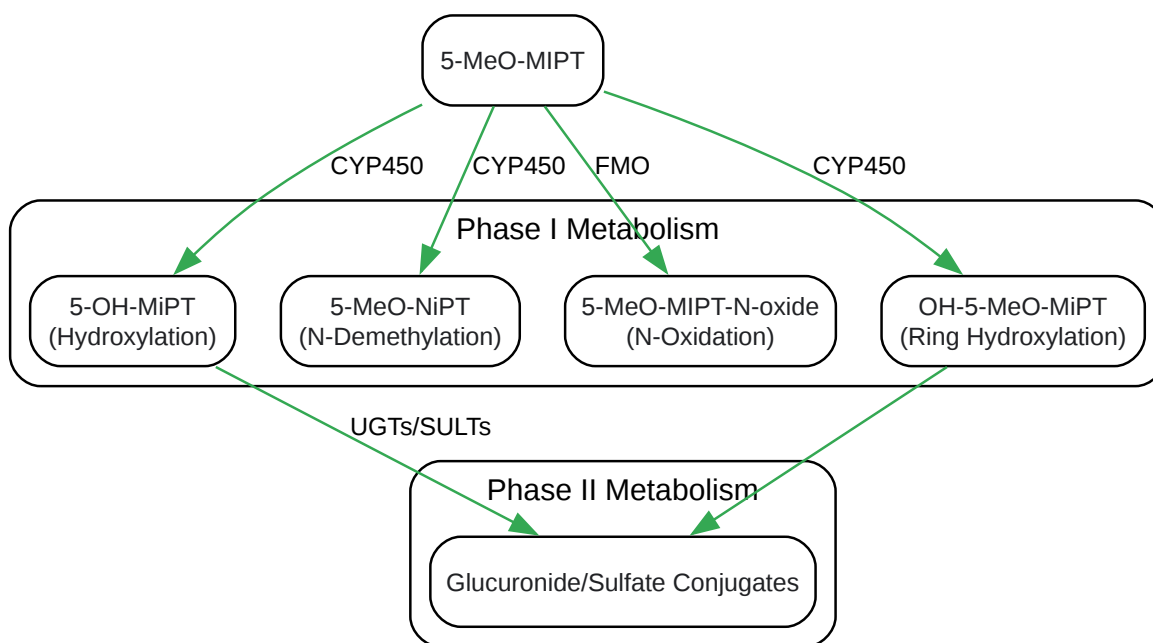
Ion Type	m/z (relative abundance)	Description	Reference
Molecular Ion [M] ⁺	246 (4%)	The intact molecule with one electron removed.	[3]
Fragment Ion	86 (100%)	Base peak, resulting from cleavage of the amine side-chain.	[3]
Qualifying Ion	160	[3]	
Qualifying Ion	145	[3]	

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS protocol for 5-MeO-MIPT analysis.





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